molecular formula C15H13NO2 B6283646 (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide CAS No. 616227-75-9

(2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide

Cat. No.: B6283646
CAS No.: 616227-75-9
M. Wt: 239.3
InChI Key:
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Description

(2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide is an organic compound characterized by the presence of a hydroxyphenyl group and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide typically involves the condensation of 3-hydroxybenzaldehyde with phenylacetic acid, followed by an amide formation reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The hydroxy group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Amines or alcohols.

    Substitution: Alkyl or acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

  • (2E)-3-(3-hydroxyphenyl)acrylaldehyde
  • (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Comparison: (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a phenylprop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may share some functional groups but differ in their overall structure and reactivity, leading to variations in their applications and effects.

Properties

CAS No.

616227-75-9

Molecular Formula

C15H13NO2

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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